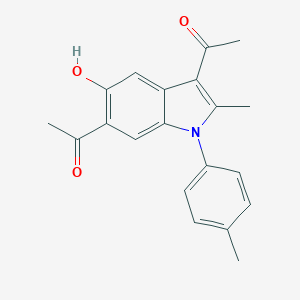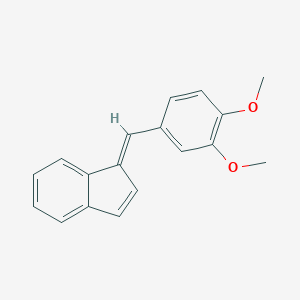
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol, also known as MADMI, is a synthetic compound that belongs to the family of indole alkaloids. It has been widely used in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol is not fully understood, but it is believed to modulate multiple signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been found to increase the expression of anti-apoptotic proteins, such as Bcl-2, and to decrease the expression of pro-apoptotic proteins, such as Bax.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol in lab experiments is its relatively low toxicity compared to other indole alkaloids, such as tryptamine and serotonin. This compound is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one limitation of using this compound is its limited solubility in water, which may require the use of organic solvents in experiments.
Orientations Futures
There are several future directions for the study of 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to explore its mechanism of action in more detail, including its interactions with specific signaling pathways and cellular targets. Additionally, the development of new synthetic methods for this compound and its derivatives may lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol can be synthesized by reacting 4-methylacetophenone and 3-acetylindole in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction yields a yellow solid, which can be purified by recrystallization. The purity and identity of the compound can be confirmed by using spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol has been studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced cell death.
Propriétés
Formule moléculaire |
C20H19NO3 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
1-[3-acetyl-5-hydroxy-2-methyl-1-(4-methylphenyl)indol-6-yl]ethanone |
InChI |
InChI=1S/C20H19NO3/c1-11-5-7-15(8-6-11)21-12(2)20(14(4)23)17-10-19(24)16(13(3)22)9-18(17)21/h5-10,24H,1-4H3 |
Clé InChI |
BFRAMWBPJVDFDG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC(=C(C=C32)C(=O)C)O)C(=O)C)C |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=C(C3=CC(=C(C=C32)C(=O)C)O)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)


![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)
![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)
